N-(3-chloro-4-methoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3S/c1-10-20-17(25-22-10)11-3-6-16(19-8-11)26-9-15(23)21-12-4-5-14(24-2)13(18)7-12/h3-8H,9H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIAMOJNOXBYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of both a chloro and methoxy group on the phenyl ring and an oxadiazole moiety, contribute to its biological properties.

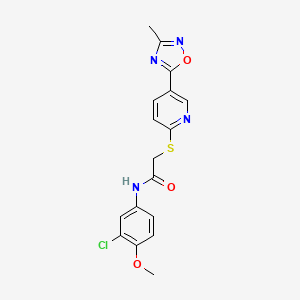

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole ring is known for its role in anticancer activity by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . Furthermore, the thioacetamide group may enhance the compound's reactivity with biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles possess significant antimicrobial properties. The incorporation of the 3-chloro-4-methoxyphenyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| N-(3-chloro-4-methoxyphenyl)-... | C. albicans | 12 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through structure–activity relationship (SAR) studies. These studies suggest that modifications to the oxadiazole moiety can significantly influence cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF7 (Breast Cancer) | 5.0 |

| Compound D | A549 (Lung Cancer) | 7.5 |

| N-(3-chloro-4-methoxyphenyl)-... | HeLa (Cervical Cancer) | 6.0 |

Case Studies

- Anticancer Study : A study evaluating the efficacy of various oxadiazole derivatives demonstrated that compounds with similar structural features exhibited significant apoptosis-inducing activity in HeLa cells. The mechanism was linked to the inhibition of HDAC enzymes .

- Antimicrobial Evaluation : In a comparative study assessing the antimicrobial effects of multiple derivatives against Staphylococcus aureus, it was found that compounds featuring electron-withdrawing groups like chloro enhanced their antibacterial potency .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations

Heterocyclic Systems: Oxadiazole vs. Triazoles, however, offer additional hydrogen-bonding sites, which may enhance target binding. Pyridine vs. Oxazolidinone: The pyridine-oxadiazole system in the target compound contrasts with oxazolidinone-based analogs (e.g., ), which are established antibacterial scaffolds .

Substituent Effects :

- Chloro and Methoxy Groups : The 3-chloro-4-methoxyphenyl group balances lipophilicity (chloro) and solubility (methoxy). Analogs with fluoro () or methyl () substituents may exhibit altered pharmacokinetic profiles.

- Positional Isomerism : Substitutions at the 4-position on the phenyl ring () versus the 3-position (target compound) could impact steric interactions with biological targets.

For example, oxazolidinone derivatives in showed efficacy against Gram-positive bacteria, suggesting that the pyridine-oxadiazole system in the target compound might share similar mechanistic pathways .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(3-chloro-4-methoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?

- Methodological Answer : Synthesis typically involves coupling the pyridine-thiol moiety with the chloroacetamide group. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic thiol reactivity .

- Catalysts : Employ mild bases like K₂CO₃ to deprotonate the thiol group without degrading sensitive oxadiazole rings .

- Reaction Monitoring : Use TLC (hexane:ethyl acetate, 7:3) or HPLC to track intermediate formation .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze ¹H/¹³C NMR for characteristic peaks:

- Pyridyl protons (δ 7.5–8.5 ppm), thioacetamide methylene (δ ~4.0 ppm), and oxadiazole ring protons (δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or methoxy groups) .

- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What stability challenges arise under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH Stability : Test in buffers (pH 3–9) at 25°C for 24–72 hours. The oxadiazole ring is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 9) conditions .

- Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C for solid-state stability) .

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (λmax ~270 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituent variations (e.g., replacing 3-methyl-oxadiazole with phenyl-oxadiazole) to assess impact on target binding .

- Bioisosteric Replacement : Substitute the pyridyl-thio group with triazole or thiazole moieties to enhance metabolic stability .

- Activity Clustering : Use IC₅₀ data from enzyme assays (e.g., kinase inhibition) to correlate substituent electronegativity/logP with potency .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., cell line specificity, incubation time). For example, discrepancies in IC₅₀ values may arise from HeLa vs. MCF-7 cell line variability .

- Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR screening to identify unintended targets .

- Metabolite Analysis : LC-MS/MS can detect active metabolites (e.g., oxadiazole ring-opening products) that may contribute to observed effects .

Q. What computational strategies predict binding targets for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., EGFR or PARP) to identify binding poses. Focus on interactions with the oxadiazole ring (hydrogen bonding) and chloro-methoxyphenyl group (hydrophobic pockets) .

- QSAR Modeling : Train models on datasets of analogs with known activities (e.g., ChEMBL) to predict ADMET properties .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and binding free energy (MM-PBSA) .

Q. How to design experiments elucidating the mechanism of action in cellular models?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis or DNA repair) .

- Kinase Profiling : Use PamGene kinase arrays to quantify phosphorylation changes, linking activity to specific signaling nodes .

- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged analogs to pull down interacting proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.